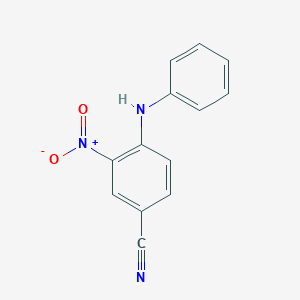

3-Nitro-4-(phenylamino)benzonitrile

Overview

Description

3-Nitro-4-(phenylamino)benzonitrile is a chemical compound with the CAS Number: 16588-23-1 . It has a molecular weight of 239.23 and its IUPAC name is 4-anilino-3-nitrobenzonitrile . The compound is not intended for human or veterinary use but is used for research.

Synthesis Analysis

The synthesis of benzonitriles, including 3-Nitro-4-(phenylamino)benzonitrile, can be achieved by reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C . The benzonitrile products are useful as intermediates in the preparation of amidino ureas having antimalarial activity .

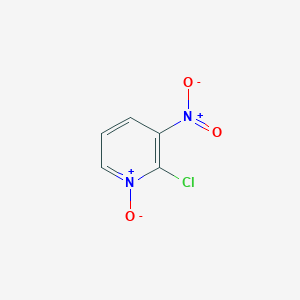

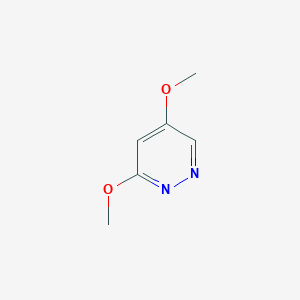

Molecular Structure Analysis

The molecular structure of 3-Nitro-4-(phenylamino)benzonitrile is represented by the InChI code: 1S/C13H9N3O2/c14-9-10-6-7-12 (13 (8-10)16 (17)18)15-11-4-2-1-3-5-11/h1-8,15H .

Physical And Chemical Properties Analysis

Scientific Research Applications

Photolytic Applications : A study by Holm et al. (1976) explored the photolysis of 4-phenyl-1,3,2-oxathiazolylio-5-oxide in ethanol, which leads to the formation of benzonitrile. This research contributes to understanding the mechanism of photolytic reactions involving benzonitrile derivatives (Holm, Harrit, & Toubro, 1976).

Corrosion Inhibition : Chaouiki et al. (2018) investigated benzonitrile derivatives as corrosion inhibitors for mild steel in acidic environments. Their study shows the potential of such compounds in protecting metals from corrosion (Chaouiki et al., 2018).

Synthesis of Medical Compounds : In the field of medicinal chemistry, Li Zhi-yu (2012) described the synthesis of the androgen receptor antagonist MDV3100, which involved the use of benzonitrile derivatives. This is crucial for the development of new pharmaceuticals (Li Zhi-yu, 2012).

Organic Synthesis and Catalysis : Kanemasa et al. (1992) discussed the regiocontrol of nitrile oxide cycloadditions to allyl alcohols, involving benzonitrile oxide. This research is significant for synthetic organic chemistry (Kanemasa, Nishiuchi, & Wada, 1992).

Environmental Studies and Water Treatment : Nödler et al. (2012) examined the microbially mediated abiotic formation of sulfamethoxazole transformation products during denitrification, involving aromatic amines like benzonitrile. This is relevant for understanding antibiotic pollution in water cycles (Nödler, Licha, Barbieri, & Pérez, 2012).

High-Temperature Polymers : Keller and Dominguez (2005) synthesized a high-temperature resorcinol-based phthalonitrile polymer, incorporating a benzonitrile derivative. This has implications in materials science, particularly in the development of high-performance polymers (Keller & Dominguez, 2005).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a combustible liquid and is harmful if swallowed or in contact with skin . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name |

4-anilino-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c14-9-10-6-7-12(13(8-10)16(17)18)15-11-4-2-1-3-5-11/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQBPFGUGQALQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389457 | |

| Record name | 3-Nitro-4-(phenylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-4-(phenylamino)benzonitrile | |

CAS RN |

16588-23-1 | |

| Record name | 3-Nitro-4-(phenylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

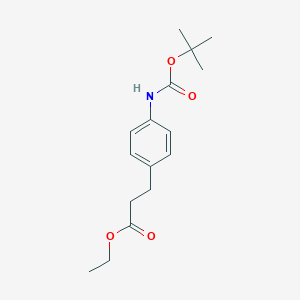

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-phenylbenzoyl)amino]benzoic Acid](/img/structure/B180706.png)

![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B180712.png)